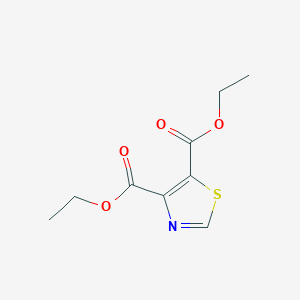![molecular formula C17H21FN6O2 B2984248 N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941994-53-2](/img/structure/B2984248.png)
N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with the structure of “N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” belong to a class of organic compounds known as imidazotriazines, which are aromatic heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Chemical Properties
This compound is involved in the synthesis of novel heterocyclic compounds. For instance, Abdel-Aziz et al. (2008) synthesized various derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, exhibiting moderate effects against bacterial and fungal species (Abdel‐Aziz, H., Hamdy, N., Fakhr, I., & Farag, A., 2008). Similarly, Dovlatyan et al. (2008) converted a related compound to various derivatives of urea and N-arenesulfonyl-substituted imidazo-sym-triazinones (Dovlatyan, V. V., Eliazyan, K. A., Pivazyan, V. A., & Yengoyan, A. P., 2008).
Potential Antimicrobial Applications
Several synthesized derivatives have shown potential in antimicrobial applications. For example, Mabkhot et al. (2016) developed compounds that demonstrated higher activity than standard drugs against certain fungal species (Mabkhot, Y., Alatibi, F., El-Sayed, N., Kheder, N. A., & Al-showiman, S., 2016).
Applications in Material Science
In the field of material science, Lin et al. (1990) synthesized aromatic polymers containing 1,3,5-triazine rings, which showed remarkable stability and solubility properties (Lin, J.-k., Yuki, Y., Kunisada, H., & Kondo, S., 1990).
Antitumor Potential
The compound's derivatives have also been explored for antitumor properties. Stevens et al. (1984) investigated 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which showed curative activity against certain leukemias (Stevens, M., Hickman, J., Stone, R., Gibson, N., Baig, G., Lunt, E., & Newton, C. G., 1984).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O2/c1-22(2)9-3-8-19-15(25)14-16(26)24-11-10-23(17(24)21-20-14)13-6-4-12(18)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJTZBZTCDLTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2984165.png)
![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B2984169.png)



![3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid](/img/structure/B2984174.png)

![Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2984177.png)

![2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2984179.png)
![11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole](/img/structure/B2984183.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2984184.png)

